1-(5-chloropentyl)-1H-benzimidazole hydrochloride
Description
Properties
IUPAC Name |
1-(5-chloropentyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOCLHWFRLGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, o-phenylenediamine reacts with formic acid at 100–120°C for 6–8 hours, yielding unsubstituted benzimidazole. Hydrochloric acid (HCl) in ethanol (50% v/v) accelerates this process, achieving 85–90% yields within 4 hours. For higher substitution complexity, aldehydes or ketones may replace formic acid, though this requires stringent temperature control.
Alkylation with 5-Chloropentyl Groups
Introducing the 5-chloropentyl side chain at the N1 position of benzimidazole is critical. Two predominant strategies emerge: nucleophilic substitution and phase-transfer catalysis.
Nucleophilic Substitution
Benzimidazole’s deprotonated nitrogen reacts with 1-chloro-5-pentane in anhydrous dimethylformamide (DMF) at 80°C. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 hours | <70% yield |
| Base | Potassium carbonate | 65% efficiency |
| Solvent | DMF | Prevents hydrolysis |
This method, while straightforward, faces limitations in regioselectivity and byproduct formation.
Phase-Transfer Catalysis (PTC)
Adopting techniques from proton pump inhibitor synthesis, alkylation efficiency improves using:
- Catalyst : Tetrabutylammonium bromide (10 mol%)
- Solvent System : Dichloromethane-water (1:1 v/v)
- Conditions : 40°C, 6 hours
This approach achieves 90.9% yield by enhancing interfacial reactivity. The 5-chloropentyl chloride migrates to the aqueous-organic interface, where deprotonated benzimidazole attacks electrophilically.
Hydrochloride Salt Formation
Converting the free base to its hydrochloride salt ensures stability and bioavailability.
Gas-Solid Reaction
Exposing 1-(5-chloropentyl)-1H-benzimidazole to HCl gas in dichloromethane at 0–5°C produces the hydrochloride salt in 94% purity. Excess HCl is removed under reduced pressure, yielding a crystalline solid.
Solution-Phase Acidification
Dissolving the free base in ethanol followed by dropwise HCl (37%) addition achieves comparable results (92% yield). Crystallization initiates at pH 2–3, with cooling to −20°C enhancing crystal lattice integrity.
Advanced Methodologies
Ultrasound-Assisted Synthesis
Recent innovations employ ultrasound (40 kHz, 300 W) to accelerate alkylation:
- Reaction Time : 1 hour (vs. 12 hours conventionally)
- Solvent : Solvent-free conditions
- Yield : 88–92%
Mechanochemical forces from cavitation bubbles enhance molecular collisions, reducing activation energy.
Continuous-Flow Systems
Adapting methods from CF₃-heterocycle production, a tubular reactor with:
- Residence Time : 25.1 minutes
- Temperature : 100°C
- Pressure : 3 bar
scales synthesis industrially while maintaining 89% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 12–16 h | Moderate | High (DMF use) |
| Phase-Transfer Catalysis | 90.9 | 6 h | High | Moderate |
| Ultrasound | 88–92 | 1 h | High | Low (solvent-free) |
| Continuous-Flow | 89 | 25.1 min | Industrial | Low |
Challenges and Optimization
Impurity Control
Alkylation byproducts like N3-substituted isomers require chromatographic removal. Gradient elution with ethyl acetate/hexane (3:7 → 1:1) achieves >99% purity.
Solvent Selection
DMF, though effective, poses toxicity concerns. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) reduce ecological impact while maintaining 82% yield.
Catalytic Recycling
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are recoverable via aqueous extraction, enabling 3–4 reuse cycles before activity drops below 80%.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloropentyl)-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the chloropentyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzimidazole derivatives.
Scientific Research Applications
Antiviral Activity
Research has highlighted the potential of benzimidazole derivatives in combating viral infections. For instance, compounds similar to 1-(5-chloropentyl)-1H-benzimidazole hydrochloride have shown effectiveness against Hepatitis C virus (HCV) with EC50 values in the nanomolar range . Specific studies indicate that modifications to the benzimidazole structure can enhance antiviral potency, making this class of compounds a significant area of interest for drug development.
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have been investigated for their antibacterial and antifungal activities. In vitro studies reveal that certain derivatives exhibit minimal inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential as antimicrobial agents .
Anticancer Potential
The anticancer properties of benzimidazoles are well-documented. Recent findings indicate that various derivatives can inhibit cancer cell proliferation effectively. For example, specific modifications to the benzimidazole core have resulted in compounds that demonstrate significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) with promising IC50 values .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-(5-chloropentyl)-1H-benzimidazole | Benzimidazole | Antiviral, Antimicrobial, Anticancer |
| 1-(5-chloropentyl)-1H-pyrazole | Pyrazole | Limited antiviral activity |
| 1-(5-chloropentyl)-1H-1,2,4-triazole | Triazole | Moderate antifungal properties |
This table illustrates how the structural differences among these compounds influence their biological activities. The benzimidazole structure often provides enhanced stability and bioactivity compared to other heterocyclic compounds .
Mechanism of Action
The mechanism of action of 1-(5-chloropentyl)-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural and physicochemical differences between 1-(5-chloropentyl)-1H-benzimidazole hydrochloride and related compounds:
Pharmacological and Physicochemical Differences
- Antibacterial Activity : Benzimidazole derivatives, including the target compound, exhibit antibacterial properties due to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The 5-chloropentyl chain in the target compound may enhance membrane penetration compared to simpler alkyl chains (e.g., methyl or ethyl) .
- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., 1-(5-chloropentyl)-1H-benzimidazole). This contrasts with compounds like 1-benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride, where the bulky benzyl group may reduce solubility despite the salt .
- Spectral Characteristics :
- IR Spectroscopy : The target compound shows characteristic C=N stretches (~1610 cm⁻¹) and SO₂ vibrations (if applicable) .
- NMR : The 5-chloropentyl chain produces distinct proton signals (δ ~1.5–3.5 ppm for CH₂ groups), differing from aromatic substituents in analogs like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (δ ~7.0–8.5 ppm) .
Biological Activity
1-(5-chloropentyl)-1H-benzimidazole hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole ring substituted with a 5-chloropentyl group. The synthesis typically involves reacting 5-chloropentylamine with benzimidazole, followed by hydrochloride salt formation. This structure is significant as it influences the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects in different contexts.
Biological Activities
Research indicates that benzimidazole derivatives, including this compound, exhibit a range of pharmacological activities:
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Activity : Benzimidazole derivatives are being investigated for their potential anticancer properties. The unique structure of this compound may enhance its efficacy against cancer cells by inducing apoptosis or inhibiting cell proliferation .
- Antiviral Effects : Some studies suggest that benzimidazole derivatives may possess antiviral properties, making them candidates for further research in treating viral infections .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of benzimidazole derivatives:
- Case Study 1 : A study on various benzimidazole compounds demonstrated that those with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics such as ampicillin and ciprofloxacin. The minimum inhibitory concentrations (MIC) were significantly lower for some derivatives, indicating superior efficacy .
- Case Study 2 : Another investigation focused on the anticancer potential of benzimidazole derivatives. Results indicated that certain compounds could inhibit tumor growth in vitro and in vivo models, suggesting a pathway for developing novel anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(5-chloropentyl)-1H-benzimidazole hydrochloride?
- Category : Synthesis and Purification
- Answer : The compound can be synthesized via condensation reactions between substituted o-phenylenediamines and aldehydes or ketones under acidic conditions. For example, similar benzimidazole derivatives (e.g., 5-chloro-2-thiophenyl analogs) are synthesized by refluxing 1,2-diamine-4-chlorobenzene with thiophene-2-carbaldehyde in ethanol, followed by HCl treatment to form the hydrochloride salt . Key steps include:
- Reaction optimization : Adjusting molar ratios, temperature (e.g., 70–80°C), and solvent polarity to enhance yield.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Validation : Confirm purity via melting point analysis, NMR (e.g., ¹H/¹³C), and HPLC.
Q. How is the crystal structure of this compound determined, and what parameters are critical for X-ray diffraction (XRD) analysis?
- Category : Structural Characterization
- Answer : Single-crystal XRD is performed using a Bruker SMART X2S diffractometer with MoKα radiation (λ = 0.71073 Å). Critical parameters include:
Advanced Research Questions
Q. How can structural disorder in the chloropentyl chain or benzimidazole core be resolved during crystallographic refinement?
- Category : Data Contradiction Analysis
- Answer : Partial occupancy or rotational disorder (e.g., in thiophene rings ) is modeled using SHELXL's PART instruction. For example:
- Disorder handling : Split atomic positions (e.g., Cl atoms at 94.0% and 6.0% occupancy ) with geometric restraints.
- Validation : Check residual electron density maps (< 0.5 eÅ⁻³) and refine anisotropic displacement parameters.
- Statistical weighting : Apply wR₂ = 0.093 with S = 1.08 to balance data fit .
Q. What computational strategies are recommended to predict hydrogen-bonding interactions in this compound?
- Category : Molecular Interactions
- Answer : Graph-set analysis (e.g., C—H⋯N interactions) identifies supramolecular motifs. For benzimidazole derivatives, weak interactions (2.60–2.66 Å H⋯S/N distances ) stabilize chains or layers. Tools include:
- Software : Mercury (CCDC) for packing diagram visualization.
- Quantum mechanics : DFT calculations (e.g., Gaussian) to optimize geometries and calculate interaction energies.
Q. How do impurities (e.g., regioisomers) affect spectroscopic data, and how can they be resolved?
- Category : Analytical Challenges
- Answer : Co-crystallized isomers (e.g., 5-chloro vs. 6-chloro impurities ) may cause split NMR signals or anomalous XRD peaks. Mitigation involves:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers.
- Crystallographic refinement : Model partial occupancy (e.g., 6.0% 6-chloro isomer ) in SHELXL.
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic Cl patterns.
Methodological Notes
- XRD Refinement : Always cross-validate SHELX outputs (e.g., Rint < 0.07 ) with PLATON/CHECKCIF to detect symmetry or displacement errors.
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rate) to minimize batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
